VR23 -

VR23

Catalog Number: EVT-286518
CAS Number:
Molecular Formula: C19H16ClN5O6S
Molecular Weight: 477.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23) is a synthetic small molecule belonging to the 7-chloro-4-(piperazin-1-yl)quinoline family of compounds. [] This family of compounds is known to exhibit various pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists. [] VR23 itself has been identified as a potent and selective proteasome inhibitor with potential anticancer properties. []

Future Directions
  • Optimization of VR23 Structure: Further optimization of the VR23 structure may lead to even more potent and selective proteasome inhibitors. []

1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone

Compound Description: 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone is a 7-chloro-4-(piperazin-1-yl)quinoline derivative that has demonstrated significant anti-inflammatory and analgesic activity in both in-vitro and in-vivo experimental models. [] In studies, it exhibited the highest NO inhibitory activity among a series of tested compounds, accompanied by inhibition of iNOS protein expression and reduced gene expression levels of inflammatory markers. [] This compound also displayed potent peripheral and central analgesic effects, comparable to diclofenac sodium and tramadol hydrochloride, respectively. []

4,7-Dichloroquinoline

Compound Description: 4,7-Dichloroquinoline serves as a key precursor in the synthesis of various 7-chloro-4-(piperazin-1-yl)quinoline derivatives, including 7-chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline. [, , , , , ] It undergoes a nucleophilic addition reaction with piperazine, forming 7-chloro-4-(piperazin-1-yl)quinoline, which can be further modified to create a library of compounds with diverse pharmacological profiles. [, ]

Relevance: 4,7-Dichloroquinoline is the starting material for synthesizing 7-chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline. [, ] The presence of chlorine atoms at the 4 and 7 positions allows for selective substitution, enabling the introduction of the piperazinyl and 2,4-dinitrophenylsulfonyl moieties to build the target compound.

7-Chloro-4-(piperazin-1-yl)quinoline

Compound Description: 7-Chloro-4-(piperazin-1-yl)quinoline is a central structural motif in medicinal chemistry, serving as a foundation for numerous bioactive compounds. [, ] This scaffold, either alone or in conjunction with other pharmacophores, has demonstrated a wide range of pharmacological properties, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, and more. []

Relevance: 7-Chloro-4-(piperazin-1-yl)quinoline constitutes the core structure of 7-chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline. [, ] The addition of the 2,4-dinitrophenylsulfonyl substituent to the piperazine ring of this core structure results in the target compound, highlighting the potential for structural modification to create novel molecules with targeted activity.

2-Chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone

Compound Description: 2-Chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone acts as an intermediate in the synthesis of certain 7-chloro-4-(piperazin-1-yl)quinoline derivatives, particularly those with a 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)ethanone structure. [] These derivatives have shown potential as VEGFR-II inhibitors, showcasing their potential in cancer management. []

Relevance: 2-Chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone shares the 7-chloro-4-(piperazin-1-yl)quinoline core with 7-chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline. [] While the target compound has a 2,4-dinitrophenylsulfonyl group attached to the piperazine nitrogen, this intermediate possesses a 2-chloroethanone substituent at the same position. This structural similarity underscores the importance of the 7-chloro-4-(piperazin-1-yl)quinoline scaffold in drug development and the potential for modifications at the piperazine nitrogen to modulate biological activity.

2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q)

Compound Description: 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, designated as compound 4q in the referenced study, exhibited potent cytotoxic activity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. [] Notably, it displayed an IC50 of 6.502 µM against MCF-7 cells, comparable to the standard drug doxorubicin (6.774 µM). [] Further evaluation revealed its potential as a VEGFR-II inhibitor with an IC50 of 1.38 µM, demonstrating its promise in cancer therapy. []

Venetoclax (ABT-199) and Metabolite M27

Compound Description: Venetoclax (ABT-199) is a B-cell lymphoma-2 (Bcl-2) protein inhibitor clinically developed for treating hematologic malignancies. [] In humans, it undergoes extensive hepatic metabolism, primarily involving oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. [] A major human metabolite, M27, is formed by CYP3A4-mediated oxidation at the 6 position of the cyclohexenyl ring, followed by cyclization at the α-carbon of the piperazine ring. [] While venetoclax exhibits potent Bcl-2 inhibition, M27 is not expected to have clinically relevant on- or off-target pharmacological activities. []

Relevance: Both venetoclax and its metabolite M27 contain a piperazine ring as a key structural element, similar to 7-chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline. [] The presence of this common structural motif emphasizes the role of piperazine as a versatile building block in medicinal chemistry, capable of contributing to diverse pharmacological profiles. Although venetoclax and M27 differ significantly in their overall structures and activities compared to the target compound, the shared presence of piperazine highlights its importance in drug design.

O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate (JS-K)

Compound Description: O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate (JS-K) is a nitric oxide (NO) prodrug belonging to the arylated diazeniumdiolates class. [, , , , ] It demonstrates potent in vitro and in vivo activity against various cancers, including acute myeloid leukemia, multiple myeloma, and several solid tumors. [, , , , , ] JS-K exerts its antineoplastic effects through direct cytotoxicity to malignant cells and inhibition of angiogenesis. [, , , , , ]

1-chloro-2,4-dinitrobenzene

Compound Description: 1-Chloro-2,4-dinitrobenzene is a reactive arylating agent used in various chemical reactions. [, ] It is known for its ability to react with nucleophiles, leading to substitution of the chlorine atom. [, ] In the context of the provided papers, 1-chloro-2,4-dinitrobenzene was used as a model compound to investigate the role of arylation in the biological activity of JS-K. []

Relevance: 1-Chloro-2,4-dinitrobenzene shares the 2,4-dinitrophenyl moiety with 7-chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline. [] This structural feature is key to the arylating properties of both compounds, suggesting that the 2,4-dinitrophenyl group in the target compound might contribute to its biological activity through a similar mechanism.

Source and Classification

VR23 was developed through a hybrid chemical library approach aimed at creating new proteasome inhibitors. It is classified as a small molecule inhibitor, specifically targeting the 20S proteasome, which plays a crucial role in protein degradation and regulation within cells. The unique structure of VR23 differentiates it from other known proteasome inhibitors, indicating its potential as a novel class of therapeutic agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of VR23 involves a multi-step chemical process that integrates quinoline and sulfonyl moieties. The initial steps typically include the formation of the quinoline scaffold followed by the introduction of sulfonyl groups. Detailed synthetic procedures are often optimized to enhance yield and purity, employing techniques such as chromatography for purification.

In experimental assays, purified human 20S proteasome proteins are incubated with varying concentrations of VR23 to evaluate its inhibitory effects. Assays measure fluorescence changes, indicative of proteasome activity, allowing researchers to determine the compound's potency and mechanism of action .

Molecular Structure Analysis

Structure and Data

The molecular structure of VR23 is characterized by its quinoline backbone linked to a sulfonyl group. This specific arrangement contributes to its ability to interact with the proteasome's active sites. Computational docking studies reveal that VR23 fits well into the β2 subunit of the 20S proteasome, exhibiting low binding energy and favorable conformational stability .

Chemical Reactions Analysis

Reactions and Technical Details

VR23 functions primarily through its interaction with the active sites of the proteasome, leading to inhibition of proteolytic activity. The compound has been shown to inhibit trypsin-like, chymotrypsin-like, and caspase-like activities of the proteasome with varying degrees of potency (IC50 values ranging from 1 nmol/L to 3 μmol/L) . The mechanism involves noncompetitive allosteric binding, which alters substrate recognition and processing within the proteasome.

Mechanism of Action

Process and Data

The mechanism by which VR23 exerts its antitumor effects is linked to its ability to inhibit the proteasome's function. By preventing the degradation of ubiquitinated proteins, VR23 leads to their accumulation within cells. This accumulation disrupts normal cellular processes, ultimately triggering apoptosis in cancer cells while leaving non-cancerous cells relatively unharmed . Preliminary data indicate that treatment with VR23 slows down cell-cycle progression in various cancer cell lines, consistent with the effects observed with other proteasome inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VR23 exhibits several notable physical and chemical properties that contribute to its biological activity:

  • Molecular Weight: Specific molecular weight details can be derived from its structural formula.
  • Solubility: Solubility characteristics are crucial for determining appropriate formulations for therapeutic use.
  • Stability: Stability under physiological conditions is essential for its effectiveness as a drug candidate.

These properties are typically evaluated through standard assays during the compound's development phase.

Applications

Scientific Uses

VR23 holds significant promise in scientific research, particularly in cancer therapy. Its selective inhibition of the proteasome suggests potential applications in treating various cancers where proteasome activity is dysregulated. Further studies are required to explore its efficacy in vivo and to establish optimal dosing regimens for clinical use .

Properties

Product Name

VR23

IUPAC Name

7-chloro-4-[4-(2,4-dinitrophenyl)sulfonylpiperazin-1-yl]quinoline

Molecular Formula

C19H16ClN5O6S

Molecular Weight

477.9 g/mol

InChI

InChI=1S/C19H16ClN5O6S/c20-13-1-3-15-16(11-13)21-6-5-17(15)22-7-9-23(10-8-22)32(30,31)19-4-2-14(24(26)27)12-18(19)25(28)29/h1-6,11-12H,7-10H2

InChI Key

PDQVZPPIHADUOO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

VR23, VR-23, VR 23

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.